![molecular formula C12H13N3O B7461984 3-Cyclopentyl-1,2,3-benzotriazin-4-one](/img/structure/B7461984.png)
3-Cyclopentyl-1,2,3-benzotriazin-4-one
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Overview
Description
3-Cyclopentyl-1,2,3-benzotriazin-4-one (CPB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CPB is a heterocyclic compound that contains a triazole ring and a benzene ring, and its structure is similar to that of benzodiazepines.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1,2,3-benzotriazin-4-one is not fully understood, but it is believed to involve the modulation of GABA-A receptors and the inhibition of acetylcholinesterase. 3-Cyclopentyl-1,2,3-benzotriazin-4-one may also interact with other neurotransmitter systems, such as the glutamate and serotonin systems.
Biochemical and Physiological Effects:
3-Cyclopentyl-1,2,3-benzotriazin-4-one has been shown to have various biochemical and physiological effects, including anticonvulsant, anxiolytic, sedative, and cognitive-enhancing effects. 3-Cyclopentyl-1,2,3-benzotriazin-4-one has also been shown to improve memory and learning in animal models of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
3-Cyclopentyl-1,2,3-benzotriazin-4-one has several advantages for use in lab experiments, including its high potency and selectivity for GABA-A receptors and acetylcholinesterase. 3-Cyclopentyl-1,2,3-benzotriazin-4-one also has a relatively low toxicity and is easy to synthesize. However, 3-Cyclopentyl-1,2,3-benzotriazin-4-one has some limitations, including its poor solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on 3-Cyclopentyl-1,2,3-benzotriazin-4-one, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other neurological disorders, and the elucidation of its mechanism of action at the molecular level. 3-Cyclopentyl-1,2,3-benzotriazin-4-one may also have potential applications in other fields, such as agriculture and environmental science.
Synthesis Methods
There are several methods for synthesizing 3-Cyclopentyl-1,2,3-benzotriazin-4-one, including the reaction of 3-amino-1,2,4-triazole with cyclopentanone and acetic anhydride, as well as the reaction of 3-amino-1,2,4-triazole with cyclopentanone and trifluoroacetic anhydride. The yield of 3-Cyclopentyl-1,2,3-benzotriazin-4-one can be improved by using a catalyst, such as p-toluenesulfonic acid.
Scientific Research Applications
3-Cyclopentyl-1,2,3-benzotriazin-4-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 3-Cyclopentyl-1,2,3-benzotriazin-4-one has been shown to have anticonvulsant, anxiolytic, and sedative effects, similar to benzodiazepines. 3-Cyclopentyl-1,2,3-benzotriazin-4-one has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In pharmacology, 3-Cyclopentyl-1,2,3-benzotriazin-4-one has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release and synaptic transmission. 3-Cyclopentyl-1,2,3-benzotriazin-4-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
properties
IUPAC Name |
3-cyclopentyl-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12-10-7-3-4-8-11(10)13-14-15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQHRTJVHCNIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1,2,3-benzotriazin-4-one |
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